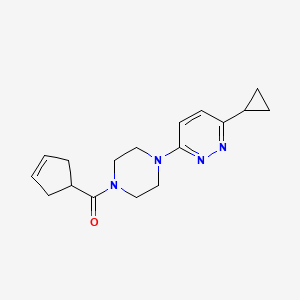
Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone has a high affinity for COX-2 enzymes, which are primarily responsible for inflammation and pain. This compound has also been shown to have a low affinity for COX-1 enzymes, which are responsible for the production of prostaglandins that protect the stomach lining. This suggests that Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone may have fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Advantages and Limitations for Lab Experiments
One advantage of using Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone in lab experiments is its high potency and selectivity for COX-2 enzymes. This compound may be more effective at reducing inflammation and pain compared to traditional NSAIDs. However, one limitation is the lack of long-term safety data, as this compound is still in the early stages of research.
Future Directions
There are several future directions for research on Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone. One direction is to investigate its potential use as a treatment for other inflammatory conditions, such as asthma and inflammatory bowel disease. Another direction is to study its safety and efficacy in clinical trials, which will provide more information on its potential use in humans. Additionally, research could focus on developing new derivatives of this compound with improved potency and selectivity for COX-2 enzymes.
Synthesis Methods
The synthesis of Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone involves the reaction of cyclopent-3-en-1-ol with 4-(6-cyclopropylpyridazin-3-yl)piperazine in the presence of a suitable catalyst. The product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone has been studied for its potential use as a therapeutic agent. Research has shown that this compound has anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain.
properties
IUPAC Name |
cyclopent-3-en-1-yl-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(14-3-1-2-4-14)21-11-9-20(10-12-21)16-8-7-15(18-19-16)13-5-6-13/h1-2,7-8,13-14H,3-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRTHWJCOOJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)
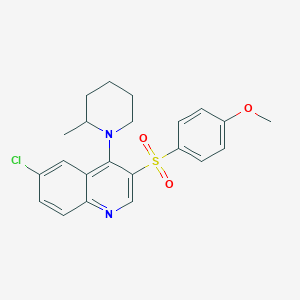


![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)
![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)
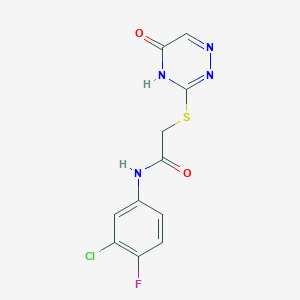
![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)
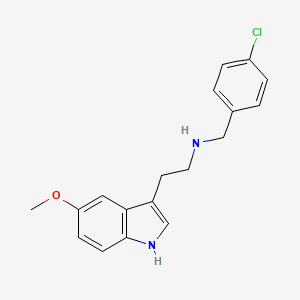
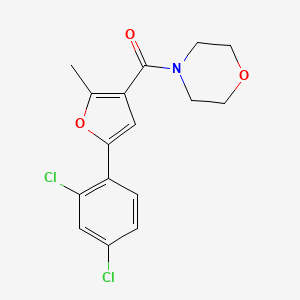
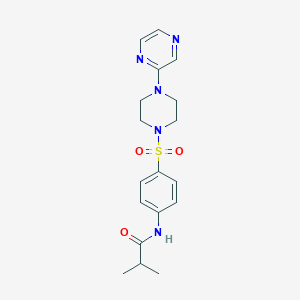
![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)
![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)
![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)